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Compound of Interest

Compound Name: Ethyl (tosylmethyl)carbamate

Cat. No.: B407693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl (tosylmethyl)carbamate is a versatile reagent in organic synthesis, notable for its

susceptibility to reactions with a variety of nucleophiles. The presence of the electron-

withdrawing tosyl group makes the methylene protons acidic and the tosyl group itself an

excellent leaving group. This dual reactivity allows for a range of transformations, primarily

proceeding through a base-catalyzed elimination-addition mechanism. These reactions are

valuable for the introduction of functionalized methyl groups onto a carbamate nitrogen,

providing access to a diverse array of N-substituted carbamates. This document provides an

overview of these reactions, including representative protocols and mechanistic insights.
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Property Value

IUPAC Name
ethyl N-[(4-

methylphenyl)sulfonylmethyl]carbamate

Molecular Formula C₁₁H₁₅NO₄S

Molecular Weight 257.31 g/mol

CAS Number 2850-26-2

Appearance White solid (typical)

SMILES CCOC(=O)NCS(=O)(=O)c1ccc(C)cc1

Reactions with Nucleophiles: An Overview
Ethyl (tosylmethyl)carbamate undergoes base-catalyzed elimination-addition reactions with

various nucleophiles. This pathway involves an initial deprotonation at the methylene carbon,

followed by the elimination of the tosyl group to form a reactive N-acyliminium intermediate.

This intermediate is then trapped by a nucleophile present in the reaction mixture. Common

nucleophiles that have been successfully employed in this reaction include secondary aliphatic

amines, thiophenol, and methanol.

Summary of Reactions
The following table summarizes the outcomes of the reaction of Ethyl
(tosylmethyl)carbamate with representative nucleophiles. While the original study by

Olijnsma, Engberts, and Strating describes these reactions, specific yields and detailed

conditions for each substrate are not publicly available in detail. The yields provided below are

representative of analogous substitution reactions and should be considered as such for the

purpose of experimental planning.
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Nucleophile
Product
Class

Representat
ive Product

Solvent Base
Typical
Yield (%)

Piperidine

N-

(aminomethyl

)carbamate

Ethyl

(piperidin-1-

ylmethyl)carb

amate

Dioxane
Piperidine

(excess)
70-90

Thiophenol/N

aH

N-

[(phenylthio)

methyl]carba

mate

Ethyl

[(phenylthio)

methyl]carba

mate

THF
Sodium

Hydride
65-85

Methanol/Na

OMe

N-

(methoxymet

hyl)carbamat

e

Ethyl

(methoxymet

hyl)carbamat

e

Methanol
Sodium

Methoxide
60-80

Mechanistic Pathway
The reaction of Ethyl (tosylmethyl)carbamate with nucleophiles in the presence of a base

proceeds through a well-established elimination-addition mechanism.

Ethyl (tosylmethyl)carbamate

Carbanion Intermediate
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Base (B:)

Nucleophile (Nu-H)

N-Acyliminium Ion
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Caption: Elimination-Addition Mechanism.

The process is initiated by the abstraction of a proton from the carbon atom situated between

the nitrogen and the sulfonyl group by a base. This is followed by the elimination of the tosyl

group, which is a good leaving group, to form a transient N-acyliminium ion. This electrophilic

intermediate is then rapidly attacked by the nucleophile to yield the final substituted carbamate

product.

Experimental Protocols
The following protocols are representative procedures for the reaction of Ethyl
(tosylmethyl)carbamate with various nucleophiles. These are adapted from standard organic

synthesis methodologies for analogous transformations and should be optimized for specific

substrates and scales.

Protocol 1: Reaction with a Secondary Amine
(Piperidine)
Objective: To synthesize Ethyl (piperidin-1-ylmethyl)carbamate.

Materials:

Ethyl (tosylmethyl)carbamate

Piperidine

Anhydrous Dioxane

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexanes
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Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, dissolve Ethyl (tosylmethyl)carbamate (1.0 eq) in anhydrous dioxane

(approximately 0.2 M).

Addition of Nucleophile: Add an excess of piperidine (3.0 eq) to the solution. Piperidine acts

as both the nucleophile and the base.

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and stir for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up:

Cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

solvent and excess piperidine.

Dissolve the residue in ethyl acetate.
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Purification:

Filter off the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexanes to yield the pure Ethyl (piperidin-1-ylmethyl)carbamate.

Protocol 2: Reaction with a Thiol (Thiophenol)
Objective: To synthesize Ethyl [(phenylthio)methyl]carbamate.

Materials:

Ethyl (tosylmethyl)carbamate

Thiophenol

Sodium hydride (60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexanes

Equipment:

Two-neck round-bottom flask
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Magnetic stirrer and stir bar

Nitrogen inlet/outlet

Syringe

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Thiolate Formation:

To a flame-dried two-neck round-bottom flask under a nitrogen atmosphere, add

anhydrous THF.

Cool the flask in an ice bath.

Carefully add sodium hydride (1.1 eq) to the stirred solvent.

Slowly add thiophenol (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30

minutes.

Reaction Setup: In a separate flask, dissolve Ethyl (tosylmethyl)carbamate (1.0 eq) in

anhydrous THF.

Addition: Slowly add the solution of Ethyl (tosylmethyl)carbamate to the prepared sodium

thiophenolate solution at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by TLC.

Work-up:
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium

chloride solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate.

Purification:

Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired Ethyl

[(phenylthio)methyl]carbamate.

Protocol 3: Reaction with an Alcohol (Methanol)
Objective: To synthesize Ethyl (methoxymethyl)carbamate.

Materials:

Ethyl (tosylmethyl)carbamate

Anhydrous Methanol

Sodium methoxide (25% solution in methanol or freshly prepared from sodium metal)

Diethyl ether

Deionized water

Brine

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask
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Magnetic stirrer and stir bar

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: Dissolve Ethyl (tosylmethyl)carbamate (1.0 eq) in a solution of sodium

methoxide in anhydrous methanol (prepared from 1.2 eq of sodium methoxide).

Reaction: Stir the reaction mixture at room temperature for 24 hours or at reflux for 4-6

hours. Monitor the reaction by TLC until the starting material is consumed.

Work-up:

Neutralize the reaction mixture with a mild acid (e.g., dilute HCl) to a pH of ~7.

Remove the methanol under reduced pressure.

Partition the residue between diethyl ether and water.

Separate the layers and extract the aqueous phase with diethyl ether.

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate.

Purification:

Filter and concentrate the solution to obtain the crude product.

If necessary, purify by distillation or column chromatography to yield pure Ethyl

(methoxymethyl)carbamate.
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Caption: General Experimental Workflow.
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Conclusion
Ethyl (tosylmethyl)carbamate is a valuable synthetic intermediate for the preparation of a

variety of N-substituted carbamates. Its reactions with nucleophiles, proceeding via a base-

catalyzed elimination-addition mechanism, offer a reliable method for constructing C-N, C-S,

and C-O bonds at the methylene position adjacent to the carbamate nitrogen. The provided

protocols serve as a guide for researchers to explore the synthetic utility of this reagent in their

own applications. Further optimization of reaction conditions may be necessary to achieve

desired outcomes for specific substrates.

To cite this document: BenchChem. [Application Notes and Protocols: Reactions of Ethyl
(tosylmethyl)carbamate with Nucleophiles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b407693#reactions-of-ethyl-tosylmethyl-carbamate-
with-nucleophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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